molecular formula C24H21NO2 B2761049 3,4-dibenzoyl-1-phenylpyrrolidine CAS No. 343374-86-7

3,4-dibenzoyl-1-phenylpyrrolidine

Cat. No.: B2761049
CAS No.: 343374-86-7
M. Wt: 355.437
InChI Key: ZXHHEFRILZNCTP-UHFFFAOYSA-N
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Description

3,4-dibenzoyl-1-phenylpyrrolidine is a complex organic compound with a unique structure that includes a tetrahydropyrrole ring substituted with benzoyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibenzoyl-1-phenylpyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-benzoyl-1-phenyltetrahydro-1H-pyrrole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dibenzoyl-1-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dibenzoyl-1-phenylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in material science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dibenzoyl-1-phenylpyrrolidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dibenzoyl-1-phenylpyrrolidine: Unique due to its specific substitution pattern on the tetrahydropyrrole ring.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but contains an imidazole ring instead of a tetrahydropyrrole ring.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole ring, offering different chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and phenyl groups on the tetrahydropyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-benzoyl-1-phenylpyrrolidin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2/c26-23(18-10-4-1-5-11-18)21-16-25(20-14-8-3-9-15-20)17-22(21)24(27)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHEFRILZNCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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